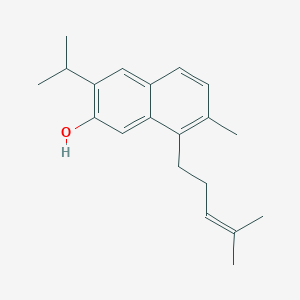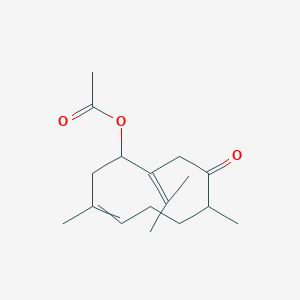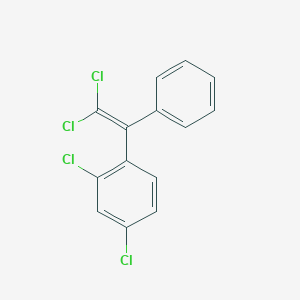
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene typically involves the photochemical degradation of DDT or its metabolites. One common method includes the photochemical generation, chemical synthesis, and isolation of the compound from DDT or DDE . The reaction conditions often involve UV light to induce the photochemical reactions necessary for the transformation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific use as a research chemical rather than a commercially produced substance. the synthesis generally follows similar pathways as those used in laboratory settings, with a focus on photochemical reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms may be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene has several scientific research applications, including:
Environmental Studies: Used to study the persistence and degradation of organochlorine compounds in the environment.
Toxicology: Investigated for its toxic effects on various organisms, including its potential to bioaccumulate and cause harm to wildlife and humans.
Analytical Chemistry: Employed as a standard in chromatographic analyses to detect and quantify similar compounds in environmental samples.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with enzyme function and membrane integrity. The molecular targets include various enzymes involved in metabolic pathways, leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with similar structural features and environmental persistence.
Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar properties and environmental impact.
Uniqueness
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is unique due to its specific formation through photochemical degradation of DDT and DDE. Its presence in the environment as a minor metabolite of DDT highlights its role in the study of organochlorine persistence and degradation .
Properties
CAS No. |
198886-60-1 |
|---|---|
Molecular Formula |
C14H8Cl4 |
Molecular Weight |
318.0 g/mol |
IUPAC Name |
2,4-dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H8Cl4/c15-10-6-7-11(12(16)8-10)13(14(17)18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
UISNLCJFUQUCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

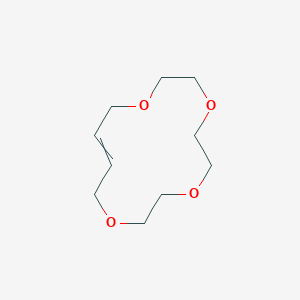

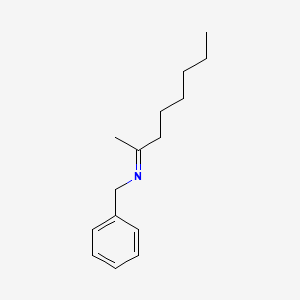
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
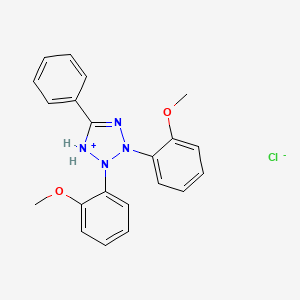
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
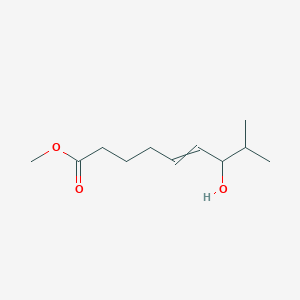
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
